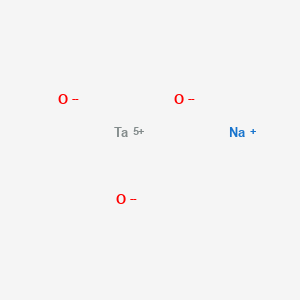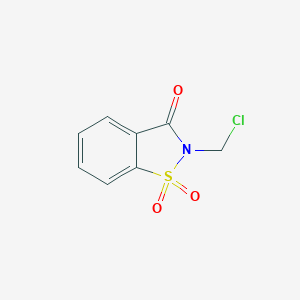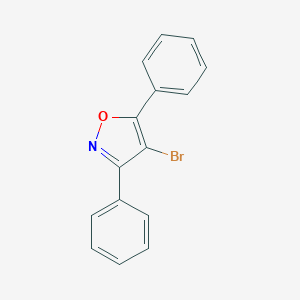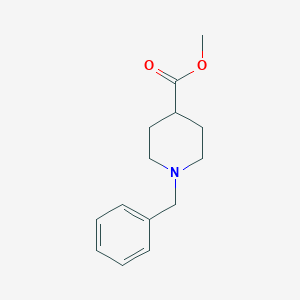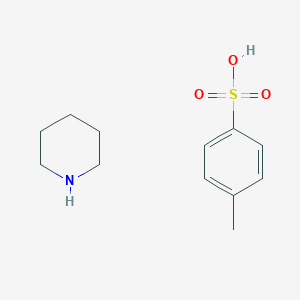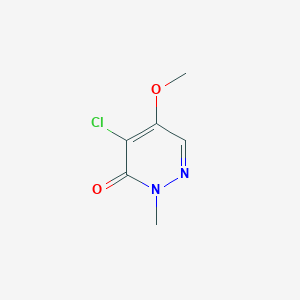
4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one
概述
描述
Synthesis Analysis
The synthesis of related chloro-methoxypyridazine compounds involves several steps, including protection of the pyridazinone nitrogen, selective displacement of the chloro position with methoxide, catalytic hydrogenation, and final deprotection to yield the target compound. This synthetic route offers a superior approach compared to previously described methods due to its efficiency and good yield (Bryant, R., Kunng, F.-A., & South, M. S., 1995).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of chlorophenyl-methoxypyridazinyl-pyrazole derivatives have been characterized using spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction confirms the molecular structure, which is in good agreement with geometry optimized by density functional theory (DFT) calculations. These studies provide insights into the electronic and spatial configuration of the molecule, which are crucial for understanding its reactivity and properties (Alaşalvar, C., et al., 2014).
Chemical Reactions and Properties
4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one exhibits potential as an electrophilic chlorinating agent, efficiently facilitating the α-chlorination of active methylene/methine compounds. This reactivity suggests its utility in synthetic chemistry for introducing chloro groups in a selective manner, demonstrating its chemical versatility (Park, Y.-D., et al., 2005).
Physical Properties Analysis
While specific studies on the physical properties of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one were not directly found, related compounds' analyses indicate that such properties can be inferred through spectroscopic methods and X-ray crystallography. These techniques provide data on melting points, solubility, and other physical characteristics important for handling and application in various domains.
Chemical Properties Analysis
The chemical properties of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one, such as its reactivity with nucleophiles and electrophiles, are pivotal for its applications in organic synthesis. Studies on similar compounds reveal the potential for nucleophilic substitution reactions that can modify the molecule, offering pathways to a range of derivatives with varied biological and chemical activities (Renfrew, A., et al., 2003).
科学研究应用
It has been used as an electrophilic chlorinating agent, particularly for the α-chlorination of active methylene/methine compounds (Park et al., 2005).
Its derivatives play a role in the large-scale synthesis of other chemical compounds, like 3‐chloro‐5‐methoxypyridazine, highlighting its utility in synthetic organic chemistry (Bryant et al., 1995).
The compound is involved in the control of electron demand in the cycloadditions of 2(H)-1,4-oxazin-2-ones, indicating its importance in cycloaddition reactions (Afarinkia et al., 2004).
It has been used in the study of N-nitration of secondary amines, showing its potential in the field of nitration chemistry (Park et al., 2003).
Its use in photochemistry, particularly in photo-induced methylation of pyridazines, demonstrates its photoreactive properties (Tsuchiya et al., 1972).
The compound is involved in the synthesis of various pyridazine derivatives, further illustrating its versatility in organic synthesis (Nakagome, 1963).
It plays a role in Diels-Alder reactions with 2-methylpyridazin-3(2H)-ones bearing electron-withdrawing substituents, which is significant in the study of cycloaddition reactions (Fariña et al., 1994).
属性
IUPAC Name |
4-chloro-5-methoxy-2-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-9-6(10)5(7)4(11-2)3-8-9/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHGGBMXRUJBAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379286 | |
| Record name | 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one | |
CAS RN |
14628-57-0 | |
| Record name | 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


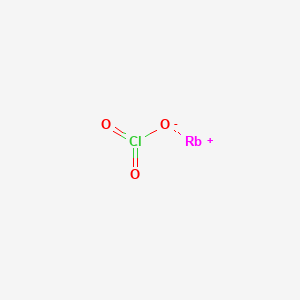
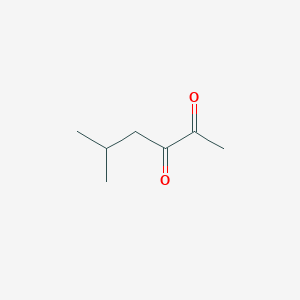

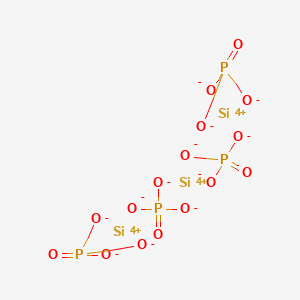

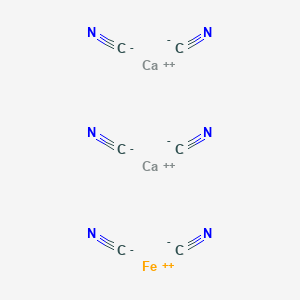
![(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B78881.png)
